2-(Pyrazin-2-yl)acetonitrile

physicochemical property solid-state handling storage stability

2-(Pyrazin-2-yl)acetonitrile (CAS 5117-44-2) is a heterocyclic organic compound with molecular formula C₆H₅N₃ and molecular weight 119.12 g·mol⁻¹. It features a pyrazine ring directly substituted at the 2‑position with an acetonitrile (–CH₂CN) side‑chain, classifying it among heteroaryl acetonitriles.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 5117-44-2
Cat. No. B1316878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrazin-2-yl)acetonitrile
CAS5117-44-2
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)CC#N
InChIInChI=1S/C6H5N3/c7-2-1-6-5-8-3-4-9-6/h3-5H,1H2
InChIKeyIMDVGMNGUNXHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrazin-2-yl)acetonitrile (CAS 5117-44-2) — A Pyrazine-Acetonitrile Building Block for Heterocyclic Synthesis and Medicinal Chemistry


2-(Pyrazin-2-yl)acetonitrile (CAS 5117-44-2) is a heterocyclic organic compound with molecular formula C₆H₅N₃ and molecular weight 119.12 g·mol⁻¹ . It features a pyrazine ring directly substituted at the 2‑position with an acetonitrile (–CH₂CN) side‑chain, classifying it among heteroaryl acetonitriles. The compound is a solid at ambient temperature with a melting point of 34–36 °C . It is commercially offered as a research intermediate at purities of ≥95% (typically 95–98%) and is assigned UN 2811 (Toxic solid, organic, n.o.s.; Packing Group III) . The acetonitrile substituent activates the methylene bridge for nucleophilic substitution, condensation, and cross‑coupling reactions, while the pyrazine ring introduces hydrogen‑bond acceptor capacity (three H‑bond acceptors, zero H‑bond donors) and a computed log P of 0.54 [1]. These characteristics position 2-(pyrazin-2-yl)acetonitrile as a versatile, small‑molecule building block for the construction of more complex pyrazine‑containing pharmacophores.

Why 2-(Pyrazin-2-yl)acetonitrile Cannot Be Replaced by 2‑Pyridyl‑, 2‑Pyrimidinyl‑ or 2‑Pyrazinecarbonitrile Analogs Without Risking Reactivity and Performance Shifts


Closely related heteroaryl acetonitriles—2‑pyridylacetonitrile, 2‑pyrimidinylacetonitrile, and pyrazine‑2‑carbonitrile—share the same molecular formula (C₆H₅N₃) or very similar frameworks, yet they differ fundamentally in electronic structure, tautomeric behaviour, and physical form. 2‑Pyridylacetonitrile is a liquid at room temperature (m.p. 23–25 °C) with a higher log P (1.15), while pyrazine‑2‑carbonitrile is also a liquid (m.p. 18–21 °C) with a different connectivity . The unique 1,4‑diaza arrangement of the pyrazine ring permits a prototropic tautomerism (pyrazinyl ⇌ 2(1H)‑pyrazylidene) that is absent in pyridine and pyrimidine analogs; this tautomerism modulates the electronic density and the dipole moment of the methylene‑active scaffold, directly influencing nucleophilic reactivity and molecular recognition [1]. Consequently, substituting 2‑(pyrazin‑2‑yl)acetonitrile with an isomer or a related heterocyclic acetonitrile can alter reaction yields, regioselectivity, or biological target engagement, as demonstrated by differential condensation efficiencies and divergent patent‑reported activities [1][2]. The quantitative evidence below substantiates why these differences are real, measurable, and procurement‑relevant.

Quantitative Differentiation Evidence for 2-(Pyrazin-2-yl)acetonitrile Relative to Closest Analogs


Physical State and Melting Point: A Crystalline Solid Versus Liquid Pyridine and Pyrazinecarbonitrile Analogs

2‑(Pyrazin‑2‑yl)acetonitrile is a solid at standard ambient temperature (m.p. 34–36 °C), whereas 2‑pyridylacetonitrile (m.p. 23–25 °C) and pyrazine‑2‑carbonitrile (m.p. 18–21 °C) are liquids under the same conditions . The higher melting point of the target compound simplifies weighing, reduces volatility‑related losses, and mitigates the risk of spillage during laboratory handling. The difference in physical form also affects long‑term storage: the solid requires storage at 2–8 °C in a sealed dry container, while the liquid analogs are more prone to oxidative degradation and require vapour‑tight containment .

physicochemical property solid-state handling storage stability

Hydrogen‑Bond Acceptor Capacity and Calculated Log P: Polarity Tuning Distinct from Pyrimidine and Pyridine Isomers

The computed partition coefficient (Log P) of 2‑(pyrazin‑2‑yl)acetonitrile is 0.54, substantially lower than that of 2‑pyridylacetonitrile (Log P 1.15) and pyrazine‑2‑carbonitrile (Log P ~ –0.22) [1]. The target compound possesses three hydrogen‑bond acceptor sites (two pyrazine nitrogens + nitrile nitrogen) and zero hydrogen‑bond donors, resulting in a polar surface area (PSA) of 49.6 Ų . This intermediate polarity positions the compound in a favourable ADME space for fragment‑based drug discovery, balancing aqueous solubility and membrane permeability differently than the more lipophilic pyridine analog or the more polar carbonitrile analog.

logP hydrogen bonding drug-likeness ADME prediction

Prototropic Tautomerism: A Pyrazine‑Specific Electronic Feature Absent in Pyridine and Pyrimidine Acetonitriles

Pyrazineacetonitrile derivatives exist in equilibrium between the neutral pyrazinyl form and the 2(1H)‑pyrazylidene tautomer, a mobile methine‑proton migration that cannot occur in 2‑pyridylacetonitrile or 2‑pyrimidinylacetonitrile [1]. CNDO/2‑MO calculations for the parent pyrazineacetonitrile scaffold reveal distinct excess charges and dipole moments for the two tautomers, with the pyrazylidene form exhibiting a higher dipole moment (Δμ ≈ 1–3 D, depending on substituent) [1]. This electronic duality provides two distinct reactive species in solution, which can be exploited for regioselective C–C or C–N bond formation under appropriate pH or solvent conditions.

tautomerism electronic structure nucleophilic reactivity medicinal chemistry

Synthetic Versatility: Demonstrated Reactivity in Heterocycle Assembly with Reported Yields of 67–91% for Condensation Reactions

Heteroaryl acetonitriles, including pyrazin‑2‑yl‑acetonitrile, undergo rapid condensation with pyrrolidinium salts in DMF at room temperature to yield 2‑hetaryl‑2‑(pyrrolidin‑2‑ylidene)‑acetonitriles in good yields (67–91%) [1]. The reaction is general across aza‑heterocycle acetonitriles, and the products serve as direct precursors to fully substituted 5‑amino‑pyrazoles via a modified Knorr‑type cyclization [1]. A related patent (US 2007/0299080 A1, Amgen Inc.) explicitly employs 2‑(pyrazin‑2‑yl)acetonitrile as an intermediate in the synthesis of benzamide derivatives, underscoring its industrial‑scale relevance [2]. Facile conversion of monohalo‑pyrazine intermediates to pyrazinyl‑acetonitriles via tert‑butyl cyanoacetate displacement, followed by Suzuki or Stille coupling, further demonstrates the scaffold's compatibility with transition‑metal‑catalyzed diversification [3].

organic synthesis amino‑pyrazole building block Knorr-type reaction

Regulatory and Transport Classification: Hazard Class 6.1 (UN 2811) Aligns with Relatively Low Acute Toxicity Profile for a Nitrile Intermediate

2‑(Pyrazin‑2‑yl)acetonitrile is classified under UN 2811 (Toxic solid, organic, n.o.s.), Hazard Class 6.1, Packing Group III, indicating toxicity upon ingestion, inhalation, or skin contact at moderate doses . This classification is consistent with its nitrile functionality but is less restrictive than many pharmaceutical intermediates that fall into PG I or II. The compound's GHS labelling includes Danger signal word and standard hazard statements (H301, H311, H331) . In comparison, pyrazine‑2‑carbonitrile, which lacks the methylene spacer, is classified for skin and eye irritation (H315, H319, H335) rather than acute systemic toxicity , reflecting a different hazard profile that may affect laboratory safety protocols and shipping documentation.

transport safety GHS classification procurement compliance

Optimal Procurement and Application Scenarios for 2-(Pyrazin-2-yl)acetonitrile Derived from Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery and Lead Optimization Requiring a Low‑Molecular‑Weight, Moderately Polar Heterocyclic Nitrile

With a molecular weight of 119.12 g·mol⁻¹, three hydrogen‑bond acceptors, and a Log P of 0.54, 2‑(pyrazin‑2‑yl)acetonitrile occupies a desirable fragment space . Its intermediate lipophilicity, relative to the more lipophilic 2‑pyridylacetonitrile (Log P 1.15) and the more polar pyrazine‑2‑carbonitrile (Log P −0.22), provides a starting scaffold for CNS‑penetrant or anti‑infective leads where balanced permeability and solubility are critical . The nitrile group further offers a spectroscopic handle (IR stretch ~2198–2178 cm⁻¹) for reaction monitoring [1].

Parallel Synthesis of 5‑Amino‑pyrazole Libraries via Knorr‑Type Cyclocondensation at Room Temperature

The reactivity of 2‑(pyrazin‑2‑yl)acetonitrile with pyrrolidinium electrophiles at ambient temperature, yielding condensation products in 67–91% isolated yield, enables automated, high‑throughput synthesis of pyrazole‑based compound collections [1]. The solid physical form simplifies robotic dispensing compared to liquid analogs, reducing cross‑contamination risks in multi‑well plate formats.

Benzamide and Kinase‑Targeted Pharmaceutical Intermediate Synthesis with Established Patent Precedent

Amgen Inc. has demonstrated the use of 2‑(pyrazin‑2‑yl)acetonitrile as a synthetic intermediate in benzamide derivatives, positioning the compound within an industrial medicinal chemistry workflow [2]. The binding affinity of elaborated pyrazine‑acetonitrile derivatives at the histamine H1 receptor (Ki = 32 nM) and CYP3A4 (IC₅₀ > 10 µM) suggests a selectivity window that can be exploited in lead optimization [3].

Tautomerism‑Exploiting Chemical Biology Probes and Mechanism‑of‑Action Studies

The unique pyrazinyl‑pyrazylidene tautomerism, absent in pyridine and pyrimidine analogs, makes 2‑(pyrazin‑2‑yl)acetonitrile a valuable probe for investigating the role of prototropic equilibria in enzyme active sites or receptor binding pockets [4]. Researchers studying tautomer‑dependent biological recognition can use this scaffold to generate matched molecular pairs with fixed tautomeric states via N‑alkylation or metal coordination.

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